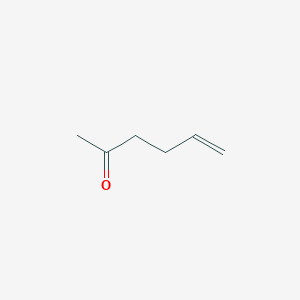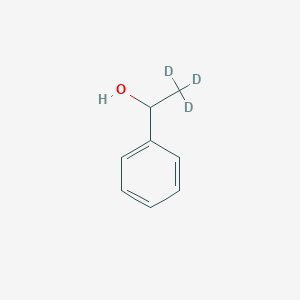
2,2,2-Trideuterio-1-phenylethanol
Overview
Description
2,2,2-Trideuterio-1-phenylethanol (TDPE) is a trideuterated alcohol that is used in a variety of scientific research applications. It has been used in a wide range of experiments, including those related to the study of enzyme kinetics and the synthesis of novel compounds. TDPE is a unique compound due to its high deuterium content, which provides an increased level of accuracy and precision when performing experiments. In addition, TDPE has unique biochemical and physiological effects that make it a valuable tool for researchers.
Scientific Research Applications
Mass Spectrometry Applications : The mass spectra of 1-phenylethanol and its deuterated analogues, including 2,2,2-Trideuterio-1-phenylethanol, provide insights into the molecular ion composition and fragmentation patterns. These studies are crucial for understanding the structural and electronic properties of these compounds (Nibbering & Boer, 1968).
Stereochemistry in Chemical Reactions : Research on the reduction of 1-phenylethanol by boron trifluoride-triethylsilane systems, including its deuterated forms, sheds light on the kinetic hydrogen-deuterium isotope effects and the stereochemistry of these reactions (Smonou & Orfanopoulos, 1988).
Biotechnological Production : Studies have been conducted on the biotechnological production of 2-phenylethanol, an important aromatic alcohol with a rose-like fragrance. These investigations focus on microbial transformation processes as an environmentally friendly and "natural" method of production (Hua & Xu, 2011).
Molecular Shape Determination : The shape of molecules like 2-phenylethanol has been determined using Stark-modulated free jet microwave spectroscopy. This research is pivotal for understanding the conformational properties of such compounds (Godfrey, Jorissen, & Brown, 1999).
Chemical Synthesis Methods : Research into the preparation of deuteriated 1-phenylethanols, including this compound, through reductive dehalogenation, highlights methods for achieving high isotopic purity and yield in chemical synthesis (Tashiro, Mataka, Nakamura, & Nakayama, 1988).
Conformational Studies and Hydration Effects : Investigations into the conformations of 2-phenylethanol and its hydrated complexes using spectroscopy techniques provide valuable information about the molecular structure and interactions with water (Mons, Robertson, Snoek, & Simons, 1999).
Kinetic Isotope Effects in Oxidation Reactions : Studies on the oxidation reactions of compounds like this compound reveal significant kinetic deuterium isotope effects, suggesting hydrogen-transfer mechanisms with tunneling (Thibblin, 1995).
Mechanism of Action
Target of Action
2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol It has been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.
Mode of Action
It’s known that the compound undergoes a stereospecific oxygen rearrangement in certain reactions . This suggests that it may interact with its targets in a stereospecific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Pharmacokinetics
Its physical properties such as density (1048 g/mL at 25ºC), boiling point (204ºC at 745 mm Hg), and melting point (19-20ºC) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It’s known that the compound has antimicrobial activity against selected phytopathogenic fungi . This suggests that it may have a role in disrupting the growth or function of these organisms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2,2-Trideuterio-1-phenylethanol are not well-studied. It can be inferred from its non-deuterated analog, 1-phenylethanol, which is known to interact with various enzymes and proteins. For instance, 1-phenylethanol is a substrate for the enzyme alcohol dehydrogenase, which catalyzes its oxidation to acetophenone . The interactions of this compound with biomolecules would likely be similar, but the presence of deuterium atoms could potentially affect these interactions due to the kinetic isotope effect.
Cellular Effects
Its analog, 1-phenylethanol, has been shown to have bacteriostatic activity, affecting the structure of biomembranes
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. It’s likely that it shares similar mechanisms with its non-deuterated analog, 1-phenylethanol. For instance, 1-phenylethanol is known to insert into lipid bilayers and disturb the membrane organization . The presence of deuterium atoms in this compound could potentially affect these interactions and mechanisms.
Metabolic Pathways
Its analog, 1-phenylethanol, is known to be involved in the Ehrlich pathway, a series of biochemical reactions that convert amino acids into alcohols . It’s plausible that this compound might be involved in similar pathways.
properties
IUPAC Name |
2,2,2-trideuterio-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575820 | |
| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17537-32-5 | |
| Record name | α-(Methyl-d3)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17537-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
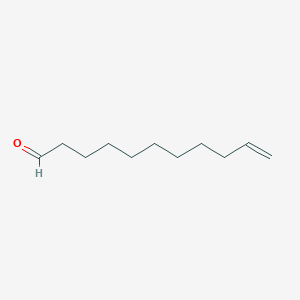
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)



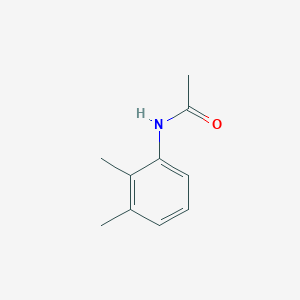

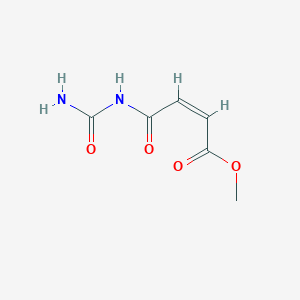

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
